3-Methoxypropanamide

概要

説明

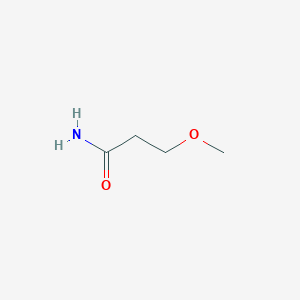

3-Methoxypropanamide: is an organic compound with the molecular formula C4H9NO2 . It is a derivative of propanamide where a methoxy group is attached to the third carbon of the propyl chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

3-Methoxypropanamide can be synthesized through several methods. One common method involves the reaction of 3-methoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the use of 3-methoxypropionyl chloride, which reacts with ammonia or an amine to form this compound. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methoxypropionitrile. This process involves the use of a metal catalyst such as palladium or platinum and is carried out under high pressure and temperature to achieve high yields.

化学反応の分析

2.2.1. Amidation Reactions

Amidation involves the nucleophilic attack of an amine on the carbonyl carbon of the acid derivative (e.g., acyl chloride or acid). The general reaction can be represented as follows:

In the case of 3-methoxypropanamide, the reaction proceeds as:

This reaction typically requires heat and may be catalyzed by acid or base to enhance yield.

2.2.2. Dehydration Reactions

Dehydration reactions can occur under certain conditions, leading to the formation of unsaturated amides or other derivatives. For example, heating this compound can lead to dehydration, resulting in the formation of an enamine or imine.

2.3. Amination Reactions

Recent studies have demonstrated that this compound can undergo amination reactions, particularly when using lithium chloride as a promoter. The reaction conditions generally involve:

-

Reagents : Alkyl amines and lithium chloride.

-

Solvent : Isopropanol is commonly used as a solvent.

The general reaction can be summarized as follows:

This reaction has shown promising yields, with reports indicating yields ranging from 70% to 85% depending on the substituents on the amine .

2.4. Hydrolysis Reactions

Hydrolysis of this compound can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine:

This reaction is significant in biological systems where amides are often hydrolyzed.

3.2. Mechanistic Pathways

| Mechanism | Description |

|---|---|

| Nucleophilic Attack | Amine attacks carbonyl carbon leading to amidation |

| Dehydration | Loss of water leading to formation of unsaturated derivatives |

| Hydrolysis | Breakdown into carboxylic acid and amine |

科学的研究の応用

Anticonvulsant Properties

Lacosamide, the (2R)-2-acetamido-N-benzyl-3-methoxypropanamide variant, is primarily recognized for its efficacy in managing epilepsy. It is used as an adjunctive treatment for partial-onset seizures in adults. The compound works by stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing, which is crucial for seizure control.

Structure-Activity Relationship (SAR) Studies

Research has demonstrated that modifications at the 3-oxy site of Lacosamide can enhance its anticonvulsant activity. Studies indicate that non-polar, non-bulky substituents at this position contribute to pronounced seizure protection in animal models, such as the maximal electroshock seizure test .

| Modification | Effect on Activity |

|---|---|

| Non-polar substituents | Increased activity |

| Bulky substituents | Decreased activity |

Pain Management

In addition to its anticonvulsant properties, 3-Methoxypropanamide has been explored for its analgesic effects. Lacosamide has shown promise in treating neuropathic pain conditions such as diabetic neuropathy.

Comparative Studies on Pain Relief

A comparative study highlighted the differential effects of Lacosamide against traditional analgesics like lidocaine and carbamazepine. The findings suggested that Lacosamide effectively blocks sensory neuronal voltage-gated sodium channels, leading to significant pain relief without the side effects commonly associated with other medications .

Pharmacokinetics and Safety Profile

Lacosamide exhibits favorable pharmacokinetic properties, including dose-proportional absorption and a low incidence of drug-drug interactions. Its metabolism primarily occurs in the liver, with a half-life allowing for twice-daily dosing regimens.

Clinical Trials and Safety Data

Clinical trials have reported a good safety profile for Lacosamide, with adverse effects being relatively mild compared to other antiepileptic drugs. However, some patients experienced elevated liver enzymes, necessitating monitoring during treatment .

作用機序

The mechanism of action of 3-methoxypropanamide depends on its specific application. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes.

類似化合物との比較

3-Methoxypropanamide can be compared with other similar compounds such as:

3-Methoxypropanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

3-Methoxypropanamine: Similar structure but with an amine group instead of an amide group.

3-Methoxypropionitrile: Similar structure but with a nitrile group instead of an amide group.

Uniqueness: : The presence of the methoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications.

生物活性

3-Methoxypropanamide, also known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide or lacosamide, is a compound that has garnered attention due to its diverse biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound features a unique molecular structure that contributes to its pharmacological properties. The compound modulates voltage-gated sodium channels (VGSCs) and has been shown to stabilize the cell membrane of overexcited neurons, thereby preventing excessive neuronal firing. This dual mechanism is crucial for its effectiveness as an anticonvulsant agent .

Anticonvulsant Activity

The primary application of this compound is in the treatment of epilepsy. Studies have demonstrated that it exhibits significant anticonvulsant activity in various animal models. For instance, in maximal electroshock (MES) seizure tests, this compound provided pronounced seizure protection comparable to other established anticonvulsants .

Table 1: Anticonvulsant Efficacy in Animal Models

| Compound | Model | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | MES Seizure Test | 85 | |

| Phenytoin | MES Seizure Test | 90 | |

| Carbamazepine | MES Seizure Test | 88 |

Neuroprotective Effects

In addition to its anticonvulsant properties, this compound has shown neuroprotective effects against oxidative stress. Research indicates that it can attenuate cell damage induced by oxidative agents in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .

Case Studies

A series of clinical case studies have highlighted the efficacy of this compound in treating partial-onset seizures. For example:

- Case Study 1: A patient with drug-resistant epilepsy experienced a significant reduction in seizure frequency after the introduction of lacosamide as an adjunct therapy. The patient reported a decrease from daily seizures to only one or two per week within three months.

- Case Study 2: In another case involving a pediatric patient with Lennox-Gastaut syndrome, the addition of lacosamide resulted in improved seizure control and enhanced quality of life indicators.

These cases underscore the compound's potential as a valuable therapeutic agent for managing epilepsy.

Safety and Tolerability

Clinical trials have shown that this compound is generally well-tolerated with a favorable safety profile. Common side effects include dizziness and nausea, which are typically mild and transient. Long-term studies are ongoing to further assess its safety in diverse populations .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methodologies for 3-methoxypropanamide in academic research?

- Methodology : Synthesis typically involves condensation reactions between methoxypropanoic acid derivatives and amines under controlled conditions (e.g., using coupling agents like EDC/HOBt). Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). Confirm purity via HPLC (>95%) and characterize using NMR (¹H/¹³C) and mass spectrometry .

- Safety : Follow protocols for handling reactive intermediates (e.g., wear nitrile gloves, lab coats, and safety goggles; use fume hoods) and dispose of waste via certified hazardous waste services .

Q. How should researchers mitigate hazards during experimental handling of this compound?

- Safety Protocol :

- Use PPE: Gloves (neoprene/nitrile), lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors .

- First Aid: For exposure, rinse eyes with water for 15 minutes and seek medical attention; wash skin with soap and water .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives be resolved?

- Analytical Strategy :

- Compare experimental ¹H/¹³C NMR data with density functional theory (DFT)-calculated chemical shifts.

- Use X-ray crystallography (e.g., single-crystal analysis) to resolve ambiguities in stereochemistry or conformational isomers .

- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy .

Q. What experimental designs are optimal for studying this compound’s role in enzyme inhibition or receptor binding?

- Biological Assay Design :

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (e.g., , ).

- Enzyme kinetics : Monitor substrate turnover rates via UV-Vis spectroscopy under varying inhibitor concentrations .

- Include positive/negative controls (e.g., known inhibitors, DMSO vehicle) and triplicate replicates for statistical validity .

Q. How can researchers address discrepancies in degradation product profiles under varying pH/temperature conditions?

- Stability Studies :

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC or LC-MS to identify degradation pathways.

- Compare degradation kinetics using Arrhenius modeling to extrapolate shelf-life under standard conditions .

- Isolate and characterize major degradants via preparative TLC/NMR .

Q. What mechanistic insights can be gained from studying this compound’s reactivity in multi-step organic syntheses?

- Reaction Mechanism Analysis :

- Employ isotopic labeling (e.g., ) to trace methoxy group transfer in nucleophilic substitutions.

- Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps or intermediates .

- Computational modeling (e.g., Gaussian for transition-state analysis) to validate proposed mechanisms .

Q. Data Interpretation & Reporting

Q. How should contradictory bioactivity data (e.g., conflicting IC50 values across studies) be reconciled?

- Resolution Framework :

- Audit experimental variables: Compound purity (HPLC), solvent effects (DMSO vs. aqueous buffers), and cell line variability.

- Perform meta-analysis of published data with standardized statistical methods (e.g., ANOVA, Tukey’s HSD) .

- Replicate studies under harmonized protocols (e.g., NIH guidelines for dose-response assays) .

Q. What are best practices for documenting this compound’s physicochemical properties in publications?

- Reporting Standards :

特性

IUPAC Name |

3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXCLLWXDHBFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413418 | |

| Record name | 3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15438-67-2 | |

| Record name | 3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。